ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Molecular Formula: C₂₄H₂₂ClN₅O₃S Molecular Weight: 495.982 g/mol (monoisotopic mass: 495.113188 g/mol) CAS Registry Number: 886929-93-7 ChemSpider ID: 18437366
This compound features a 1,2,4-triazole core substituted at position 3 with a sulfanyl-acetyl group, which is further linked to a 4-chlorobenzyl moiety at position 5 and a 1H-pyrrole group at position 2. The 4-chlorobenzyl group contributes to its structural rigidity and may enhance receptor binding affinity, while the pyrrole substituent introduces electron-rich aromaticity, which could modulate electronic interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3S/c1-2-33-23(32)18-7-11-20(12-8-18)26-22(31)16-34-24-28-27-21(30(24)29-13-3-4-14-29)15-17-5-9-19(25)10-6-17/h3-14H,2,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFJLVFRCHJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate, with the CAS number 896309-18-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20ClN5O3S
- Molecular Weight : 482.0 g/mol
- Structure : The compound features a triazole ring, a pyrrole moiety, and a chlorobenzyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance:
- Mechanism : The presence of the triazole ring is known to enhance the interaction with microbial enzymes, potentially inhibiting cell wall synthesis.
- Case Study : A study demonstrated that triazole derivatives showed comparable efficacy to standard antibiotics against resistant strains of bacteria .
Anticancer Activity
The compound has shown promise in cancer research:
- Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins.
- Case Study : In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines (e.g., A431 and Jurkat cells), with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
Anticonvulsant Activity
The anticonvulsant properties are also noteworthy:
- Mechanism : Compounds featuring the pyrrole structure have been linked to modulation of GABAergic transmission.
- Case Study : A derivative similar to this compound demonstrated significant protection in animal models against induced seizures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Features :
- The presence of electron-withdrawing groups (like Cl) enhances potency against cancer cells.
- The triazole moiety contributes to antimicrobial activity through specific enzyme interactions.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances anticancer efficacy |
| Triazole Ring | Increases antimicrobial potency |
| Pyrrole Moiety | Modulates GABAergic activity |
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Several studies have demonstrated that compounds containing triazole and pyrrole rings exhibit potent antimicrobial properties. For instance, derivatives similar to ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate have shown effectiveness against various bacterial strains, including resistant pathogens .
-
Anticancer Potential
- Research indicates that triazole derivatives can inhibit cancer cell proliferation. The presence of the pyrrole ring enhances this effect by inducing apoptosis in cancer cells. In vitro studies have reported significant cytotoxicity against several cancer cell lines when treated with similar compounds .
- Anticonvulsant Properties
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that compounds structurally related to this compound exhibited minimum inhibitory concentrations comparable to standard antibiotics like norfloxacin .
Case Study 2: Anticancer Activity
In vitro testing on human breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could be developed as a therapeutic agent for treating resistant forms of breast cancer .
Case Study 3: Anticonvulsant Studies
Animal models treated with similar triazole derivatives showed a significant reduction in seizure frequency and duration compared to control groups. This highlights the potential for developing new anticonvulsant medications based on this chemical scaffold .
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The triazole ring exhibits moderate aromaticity and participates in:
-
Nucleophilic substitution at the C3 position under basic conditions (e.g., with amines or alkoxides) .
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Coordination chemistry with transition metals (e.g., Cu²⁺, Pd²⁺) via nitrogen lone pairs, forming stable complexes .
Table 1: Triazole Reactivity
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X | C3-alkylated triazole | 65–78 | |
| Metal complexation | CuI, MeOH | [Cu(triazole)₂]⁺ | 82 |
Oxidation of the Thioether Linkage
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:
-
Sulfoxide formation : H₂O₂ (30%), CH₃COOH, 25°C, 4 hr.
Key Data :
Ester Hydrolysis
The ethyl benzoate group is cleaved under basic conditions:
Amide Hydrolysis
The acetamide linkage resists hydrolysis under mild conditions but cleaves under strong acids:
Table 2: Hydrolysis Conditions
| Functional Group | Reagent | Time (hr) | Product | Yield (%) |
|---|---|---|---|---|
| Ester | NaOH | 6 | Acid | 95 |
| Amide | HCl | 24 | Amine | 70 |
Electrophilic Substitution on the Pyrrole Ring
Mechanistic Insight :
The triazole ring deactivates the pyrrole, directing nitration to the β-position .
Nucleophilic Aromatic Substitution (NAS) on 4-Chlorobenzyl
-
Suzuki coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O, 80°C, 12 hr → biaryl product (60% yield) .
Table 3: Cross-Coupling Reactions
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 4-Cl-Benzyl | Pd(PPh₃)₄ | 4-Aryl-Benzyl | 60 |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) in MeOH induces cleavage of the thioether bond (t₁/₂ = 2.5 hr).
-
Thermal stability : Decomposes at >200°C (DSC data) without melting.
Biological Interactions
While not a direct chemical reaction, the compound inhibits cytochrome P450 enzymes via coordination to heme iron, confirmed by UV-Vis spectroscopy ( = 450 nm) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole or pyrazole scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison based on evidence from diverse sources:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Structural Variations and Bioactivity: The target compound’s 1H-pyrrole substituent distinguishes it from the acetylated phenoxy group in Compound 12 . Pyrrole’s electron-donating nature may enhance π-π stacking in target binding compared to the acetylated phenoxy’s electron-withdrawing effects. Compound 12 exhibits antibacterial properties, likely due to its sulfanyl-acetyl group, which is also present in the target compound. However, the absence of a chlorobenzyl group in Compound 12 reduces its hydrophobicity (logP ~2.9 vs. ~3.8 for the target) . The pyrazole-based 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate shows stronger antibacterial activity than triazole derivatives, possibly due to the dual chlorobenzoate groups enhancing membrane disruption .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling a sulfanyl-acetyl intermediate with a pre-functionalized triazole, analogous to methods used for Compound 12 (e.g., refluxing with acetyl chloride in alcohol solvents) .
- In contrast, pyrazole derivatives like those in and are synthesized via diazenylation or acylation of pyrazole precursors, highlighting divergent routes for scaffold diversification.
Spectroscopic and Crystallographic Data: IR spectra of Compound 12 confirm the presence of C=O (1686 cm⁻¹) and C=N (1525 cm⁻¹) stretches, which are critical for hydrogen bonding in target interactions .
Compound 12’s moderate antibacterial activity contrasts with the pyrazole-oxadiazole hybrid in , which shows potent anticancer activity, underscoring the impact of heterocyclic core selection.
Q & A
Q. What synthetic routes are recommended for ethyl 4-[...]benzoate, and what reaction conditions ensure high yield?
The synthesis typically involves multi-step reactions, including:
- Triazole core formation : Reacting substituted benzaldehydes with aminotriazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) .
- Thioacetylation : Introducing the sulfanylacetyl group via nucleophilic substitution, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thiol group .
- Esterification : Coupling the intermediate with 4-aminobenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature . Critical parameters include solvent purity, stoichiometric control of reactive intermediates, and pH adjustment during workup to isolate the product .
Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR to assign protons and carbons, with 2D experiments (COSY, HSQC) resolving overlapping signals from the triazole, pyrrole, and chlorobenzyl groups .
- X-ray Crystallography : Determines absolute configuration and confirms substituent orientation, particularly for resolving ambiguities in the triazole-pyrrole linkage .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
- HPLC-PDA : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological screening?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) targeting the triazole’s metal-binding capacity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?
- Single-Crystal Growth : Slow evaporation of saturated solutions in ethanol/ethyl acetate mixtures produces diffraction-quality crystals .
- Data Collection/Refinement : High-resolution datasets (≤1.0 Å) collected at 100 K using synchrotron sources. Software like SHELXL refines bond lengths/angles, particularly for the sulfanylacetyl linker and chlorobenzyl orientation .
- Conformational Analysis : Overlay with similar structures (e.g., triazole-pyrrole derivatives) identifies steric effects from the 4-chlorobenzyl group .
Q. What DoE strategies optimize synthesis yield and scalability?
- Factor Screening : Use Plackett-Burman designs to prioritize variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, optimizing reflux time and reagent equivalents .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer during exothermic steps (e.g., triazole cyclization), reducing byproducts .
Q. How can SAR studies elucidate the role of 4-chlorobenzyl and pyrrole substituents?
- Analog Synthesis : Replace 4-chlorobenzyl with electron-deficient (e.g., 4-nitrobenzyl) or bulky (e.g., naphthyl) groups to assess steric/electronic effects .
- Biological Profiling : Compare IC50 values of analogs in enzyme inhibition assays to identify pharmacophore requirements .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with target proteins (e.g., kinases) .
Q. How should discrepancies in reported biological activity data be addressed?
- Standardized Protocols : Replicate assays under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., EGFR) confirms mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
